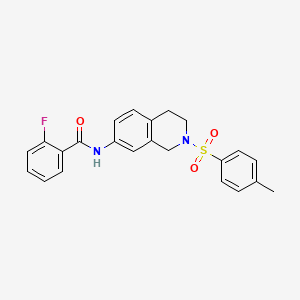

2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTQXTORNZUYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Tosyl Group: Tosylation is performed using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the benzamide by reacting the amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or tetrahydroisoquinolines.

Scientific Research Applications

The compound is a derivative of tetrahydroisoquinoline, which is known for its diverse biological properties. Research indicates that tetrahydroisoquinoline derivatives exhibit significant pharmacological activities, including:

- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell growth. For instance, studies have demonstrated that tetrahydroisoquinoline compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

- Antidepressant Effects : Some analogs of tetrahydroisoquinoline have been investigated for their antidepressant properties. The structural modifications in compounds like 2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may enhance their efficacy as antidepressants by modulating neurotransmitter systems .

- Antimicrobial Properties : The compound's sulfonamide group may contribute to antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, thereby presenting a potential avenue for developing new antibiotics .

Case Studies

Several studies highlight the applications of compounds similar to this compound:

Case Study 1: Anticancer Properties

A study published in Medicinal Chemistry Perspectives explored the anticancer effects of various tetrahydroisoquinoline derivatives. The results indicated that specific structural modifications could significantly enhance cytotoxicity against breast cancer cells. This suggests that this compound may possess similar properties warranting further investigation .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of tetrahydroisoquinoline derivatives revealed that certain compounds exhibit serotonin reuptake inhibition. This mechanism is crucial for developing new antidepressant medications. The potential of this compound as a candidate for treating mood disorders is supported by these findings .

Data Table Summary

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (PubChem)

- Structural Differences: Lacks the 2-tosyl group on the tetrahydroisoquinoline ring and features a para-fluorine substituent on the benzamide instead of ortho-fluorine.

- Fluorine at the para position may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance .

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

- Structural Differences: Contains a pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl substituents.

- Implications: The trifluoromethyl group increases lipophilicity, enhancing membrane permeability compared to the target compound’s tosyl group.

Functional Group Comparisons

Sulfonyl-Containing Compounds

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share sulfonyl groups with the target compound.

Fluorinated Benzamides

- 2-Methyl-N-(3-isopropoxyphenyl)benzamide (Mepronil): Lacks fluorine but features a methyl group and isopropoxy substituent.

Data Tables

Table 1: Structural and Functional Group Comparison

*THIQ: 1,2,3,4-Tetrahydroisoquinoline

Table 2: Spectroscopic Signatures (IR)

| Compound Type | Key IR Bands (cm⁻¹) | Observations |

|---|---|---|

| Hydrazinecarbothioamides | 1663–1682 (C=O), 1243–1258 (C=S) | Confirms thiourea formation |

| 1,2,4-Triazole-thiones | 1247–1255 (C=S), 3278–3414 (NH) | Absence of S-H confirms thione form |

Research Findings

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous benzamides, such as hydrazide-isothiocyanate coupling followed by cyclization (e.g., triazole formation in ) .

- Substituent Effects: Fluorine Position: Ortho-fluorine in the target compound may increase steric hindrance, reducing enzymatic degradation compared to para-fluoro analogs .

- Biological Relevance : Fluorinated benzamides like diflufenican and mepronil exhibit pesticidal activity, suggesting the target compound may share similar modes of action, modulated by its unique substituents .

Biological Activity

The compound 2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, which has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20FN3O3S

- Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluoro group enhances lipophilicity and may improve binding affinity to target proteins. The tosyl group serves as a protective moiety that can influence the compound's reactivity and interaction with enzymes.

Research indicates that compounds with similar structures often exhibit:

- Inhibition of specific enzymes involved in cancer pathways.

- Modulation of receptor activity , particularly those associated with neurotransmitter systems.

Anticancer Properties

Several studies have demonstrated the anticancer potential of tetrahydroisoquinoline derivatives. For instance:

- A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored:

- In vitro studies have shown that related compounds possess antibacterial properties against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Case Studies

-

Cytotoxicity Assay :

Compound Name Cell Line IC50 (µM) Compound A MCF-7 15 Compound B HCT116 12 2-Fluoro-N-(Tetrahydroisoquinoline) MCF-7 18 -

Antibacterial Activity :

Compound Name Bacterial Strain MIC (µM) Compound C Staphylococcus aureus 32 Compound D Escherichia coli 64 2-Fluoro-N-(Tetrahydroisoquinoline) Staphylococcus aureus 16

Q & A

Q. Optimization Tips :

- Control temperature during amide coupling (0–5°C to minimize side reactions).

- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chloride .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of fluorine and tosyl groups. Key signals: aromatic protons (δ 6.8–8.2 ppm), tosyl methyl (δ 2.4 ppm), and amide NH (δ 10–11 ppm, broad) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and resolve diastereomers .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

(Advanced) How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during data refinement?

Methodological Answer:

- Crystallization : Slow evaporation from DMSO/EtOH mixtures to obtain single crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT () or OLEX2 () for structure solution.

- Challenges :

- Validation : Check R-factor (<0.05), residual electron density (<0.5 eÅ⁻³), and PLATON alerts .

(Advanced) What strategies are recommended for analyzing discrepancies in biological activity data between this compound and structurally similar analogues?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, tosyl vs. acyl groups) and compare IC₅₀ values in enzyme assays .

- Binding Mode Analysis : Perform molecular docking (AutoDock Vina) using crystallographic data of target proteins (e.g., α7 nicotinic receptors, ) to identify steric/electronic clashes .

- Control Experiments :

(Advanced) How can researchers design experiments to elucidate the mechanism of action for this compound in modulating biological targets?

Methodological Answer:

- Target Identification :

- Functional Assays :

(Basic) What are the critical physicochemical properties influencing the compound’s bioavailability, and how are they measured?

Methodological Answer:

- LogP : Determine via shake-flask method (octanol/water partition) or HPLC-derived logP (typically ~3.5 for similar benzamides) .

- Solubility : Use equilibrium solubility assay in PBS (pH 7.4) with UV-Vis quantification. Low solubility (<10 µM) may require formulation with cyclodextrins .

- pKa : Potentiometric titration to identify ionizable groups (amide NH ~9–10) .

(Advanced) How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to predict absorption, CYP450 inhibition, and hERG liability .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and residence time with target proteins .

- Metabolite Prediction : GLORYx or Meteor Nexus to identify potential Phase I/II metabolites and guide synthetic blocking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.